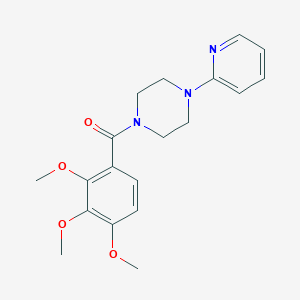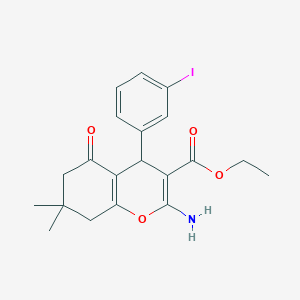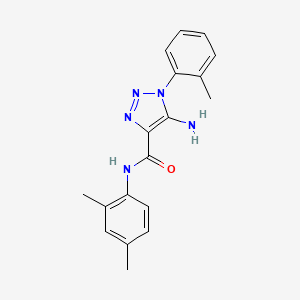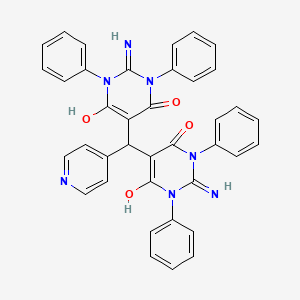
1-(2-pyridinyl)-4-(2,3,4-trimethoxybenzoyl)piperazine
説明
1-(2-pyridinyl)-4-(2,3,4-trimethoxybenzoyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.
作用機序
TFMPP acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, which are both G protein-coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase and the subsequent decrease in the production of cyclic AMP. TFMPP also has affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of circadian rhythms, and the induction of hypothermia. TFMPP has also been shown to have anxiogenic and hallucinogenic effects in animal models.
実験室実験の利点と制限
TFMPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its pharmacological properties make it a valuable tool for studying the role of serotonin receptors in various physiological and pathological conditions. However, TFMPP also has several limitations. Its effects can be variable and dose-dependent, and there is a lack of consensus on its precise mechanism of action. Additionally, TFMPP has been shown to have potential neurotoxic effects in some animal models.
将来の方向性
There are several potential future directions for research on TFMPP. One area of interest is the development of more specific and selective agonists for the 5-HT1B and 5-HT2C receptors. Additionally, further research is needed to fully elucidate the precise mechanism of action of TFMPP and its effects on various physiological and pathological conditions. Finally, there is a need for more comprehensive studies on the potential neurotoxic effects of TFMPP and other piperazine derivatives.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has been extensively studied for its potential use in scientific research. It has unique pharmacological properties that make it a valuable tool for studying the role of serotonin receptors in various physiological and pathological conditions. While TFMPP has several advantages for use in lab experiments, it also has several limitations and potential neurotoxic effects. Further research is needed to fully elucidate the precise mechanism of action of TFMPP and its effects on various physiological and pathological conditions.
科学的研究の応用
TFMPP has been used extensively in scientific research due to its unique pharmacological properties. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This makes TFMPP a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
特性
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(2,3,4-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-8-7-14(17(25-2)18(15)26-3)19(23)22-12-10-21(11-13-22)16-6-4-5-9-20-16/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCPWVRBTNBFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4899216.png)
![5-{4-[(5-ethyl-1-benzofuran-3-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4899219.png)
![4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4899221.png)
![3-{[(3-nitrophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4899225.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}butanamide](/img/structure/B4899233.png)
![[(4-bromophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B4899234.png)

![4-[({2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4899250.png)





